3-(4-ethoxyphenyl)-2-(isopropylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(4-ethoxyphenyl)-2-(isopropylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and agricultural research.
Scientific Research Applications
Synthesis and Chemical Reactions
- 3-(4-Ethoxyphenyl)-2-(isopropylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is involved in various synthetic processes. For example, a study demonstrated its use in the efficient synthesis of 5,6-dihydrothieno[3′,2′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones via a method involving aza-Wittig reaction and subsequent reactions with various amines, phenols, or alcohols (Chen, Nie, & Ding, 2009).
Biological and Pharmacological Properties
- Thieno[3,2-d]pyrimidine derivatives, to which the compound is related, have been synthesized and evaluated for their antitumor activity. A study found that certain derivatives showed potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (Hafez & El-Gazzar, 2017).
Analgesic and Anti-inflammatory Activities
- Related thieno[2,3-d]pyrimidin-4-one derivatives have been investigated for their analgesic and anti-inflammatory properties. Research shows that some compounds in this class exhibited comparable activities to acetylsalicylic acid (Cannito et al., 1990).
Antifungal Effects
- Derivatives of pyrimidin-amine, closely related to the compound of interest, have been synthesized and tested for antifungal effects against species like Aspergillus terreus and Aspergillus niger. Studies suggest that these derivatives may be developed into useful antifungal agents (Jafar et al., 2017).
Corrosion Inhibition
- Pyridopyrimidinone derivatives, which share a structural resemblance to the compound , have been studied for their role as corrosion inhibitors. Research indicates that these derivatives effectively inhibit corrosion in certain metal environments (Abdallah, Shalabi, & Bayoumy, 2018).
properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-4-21-13-7-5-12(6-8-13)19-16(20)15-14(9-10-22-15)18-17(19)23-11(2)3/h5-8,11H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBNFRLNMOYTDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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